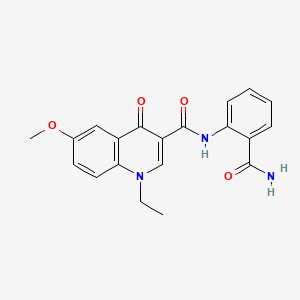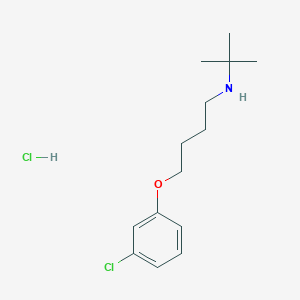![molecular formula C10H14N2O3S B6070323 N-methyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B6070323.png)
N-methyl-4-[methyl(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-[methyl(methylsulfonyl)amino]benzamide is an organic compound that belongs to the class of benzamides. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of certain types of cancer. It is characterized by the presence of a benzamide core structure, which is substituted with a methyl group and a methylsulfonyl group.
Métodos De Preparación
The synthesis of N-methyl-4-[methyl(methylsulfonyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzamide and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Synthetic Route: The methyl group is introduced through a methylation reaction, while the methylsulfonyl group is introduced via sulfonylation. The final product is obtained through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
N-methyl-4-[methyl(methylsulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides.
Aplicaciones Científicas De Investigación
N-methyl-4-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It has shown promise in the treatment of certain types of cancer, particularly ovarian cancer.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-methyl-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets focal adhesion kinase (FAK), a non-receptor protein-tyrosine kinase that plays a crucial role in cell migration, adhesion, and proliferation.
Pathways Involved: By inhibiting FAK, the compound disrupts signaling pathways that are essential for cancer cell survival and metastasis.
Comparación Con Compuestos Similares
N-methyl-4-[methyl(methylsulfonyl)amino]benzamide can be compared with other similar compounds:
Similar Compounds: Compounds such as N-phenyl-bis(trifluoromethanesulfonimide) and other benzamide derivatives share structural similarities.
Uniqueness: The presence of both methyl and methylsulfonyl groups in this compound provides unique chemical properties that enhance its biological activity and specificity as an enzyme inhibitor.
Propiedades
IUPAC Name |
N-methyl-4-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-11-10(13)8-4-6-9(7-5-8)12(2)16(3,14)15/h4-7H,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBLCXJKKKWESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-fluorophenyl)-N-methyl-N-(1-pyridin-2-ylethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6070261.png)
![1-(4-Methylpiperazin-1-yl)-3-[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]propan-1-one](/img/structure/B6070268.png)
![N-(2,5-dichlorophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B6070270.png)
![6-chloro-N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6070273.png)
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B6070276.png)
![7-(4-FLUOROPHENYL)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6070277.png)
![1-(3-methoxybenzyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6070279.png)

![2-{[(5-CHLORO-2-METHOXYPHENYL)AMINO]METHYLIDENE}INDENE-1,3-DIONE](/img/structure/B6070294.png)
![3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1-methyl-4(1H)-quinolinone](/img/structure/B6070299.png)
![3-[[4-(1-Cyclopentylpyrrolidin-3-yl)piperidin-1-yl]methyl]pyridine](/img/structure/B6070307.png)
![N-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N'-[2-(phenylthio)phenyl]guanidine](/img/structure/B6070312.png)
![1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide](/img/structure/B6070314.png)
